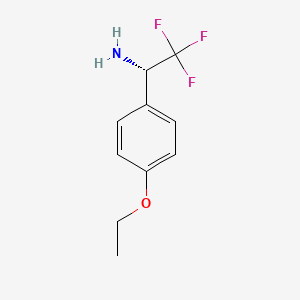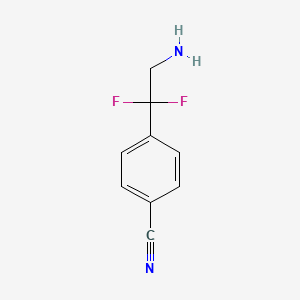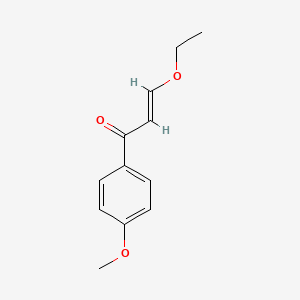
1-Methyl-3-(3-methyl-3-oxetanyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(3-methyloxetan-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and oxetane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-methyloxetan-3-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the Oxetane and Pyrazole Rings: The final step involves coupling the oxetane and pyrazole rings through a suitable linker, such as an amine or an alkyl group.
Industrial Production Methods
Industrial production of 1-methyl-3-(3-methyloxetan-3-yl)-1H-pyrazol-5-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-(3-methyloxetan-3-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
1-methyl-3-(3-methyloxetan-3-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(3-methyloxetan-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3-(3-methyloxetan-3-yl)-1H-pyrazole: Similar structure but lacks the amine group.
3-(3-methyloxetan-3-yl)-1H-pyrazol-5-amine: Similar structure but lacks the methyl group on the pyrazole ring.
1-methyl-3-(3-methyloxetan-3-yl)-1H-pyrazol-4-amine: Similar structure but the amine group is positioned differently on the pyrazole ring.
Uniqueness
1-methyl-3-(3-methyloxetan-3-yl)-1H-pyrazol-5-amine is unique due to the specific positioning of the methyl and amine groups on the pyrazole ring, as well as the presence of the oxetane ring
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-methyl-5-(3-methyloxetan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-8(4-12-5-8)6-3-7(9)11(2)10-6/h3H,4-5,9H2,1-2H3 |
Clave InChI |
CMZLFQMWFXPQKB-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)C2=NN(C(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B13525818.png)












